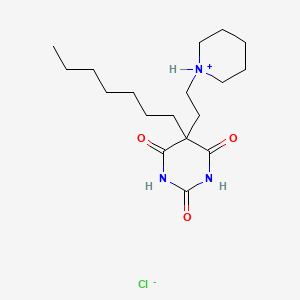
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is a derivative of barbituric acid, a compound known for its central nervous system depressant properties This compound is characterized by the presence of a heptyl group and a piperidinoethyl group attached to the barbituric acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride typically involves the following steps:
Formation of the Barbituric Acid Core: Barbituric acid is synthesized by the condensation of urea with malonic acid or its derivatives.
Introduction of the Heptyl Group: The heptyl group is introduced through alkylation reactions, where heptyl halides react with the barbituric acid core under basic conditions.
Attachment of the Piperidinoethyl Group: The piperidinoethyl group is introduced via nucleophilic substitution reactions, where piperidine reacts with an appropriate ethyl halide derivative of the barbituric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the piperidinoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted barbituric acid derivatives.
Applications De Recherche Scientifique
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a sedative or anticonvulsant.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride involves its interaction with central nervous system receptors. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors and modulating chloride currents through receptor channels. This results in increased synaptic inhibition and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Butalbital: A barbiturate used for its sedative and analgesic properties.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Uniqueness
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the heptyl and piperidinoethyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
110459-52-4 |
|---|---|
Formule moléculaire |
C18H32ClN3O3 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
5-heptyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C18H31N3O3.ClH/c1-2-3-4-5-7-10-18(11-14-21-12-8-6-9-13-21)15(22)19-17(24)20-16(18)23;/h2-14H2,1H3,(H2,19,20,22,23,24);1H |
Clé InChI |
XNJKINGTRXXUEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






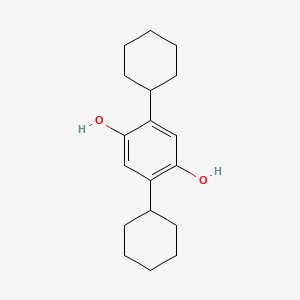

![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
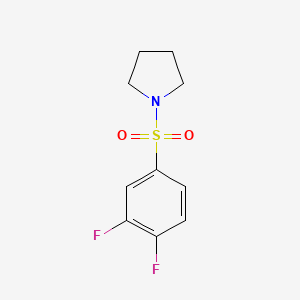
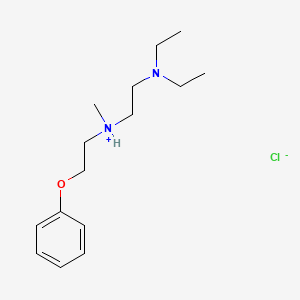
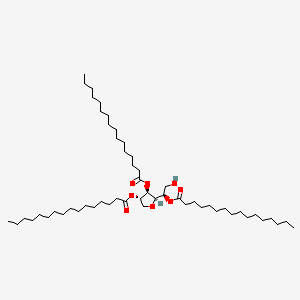



![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
